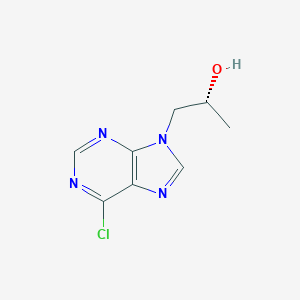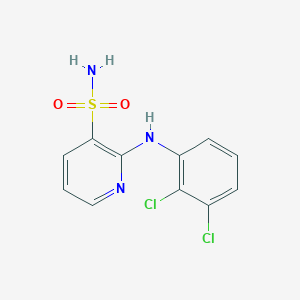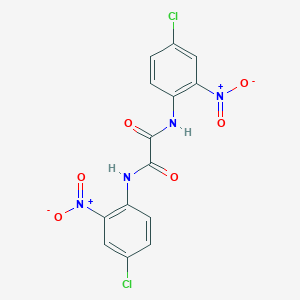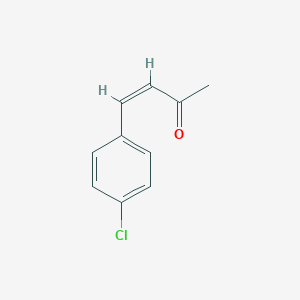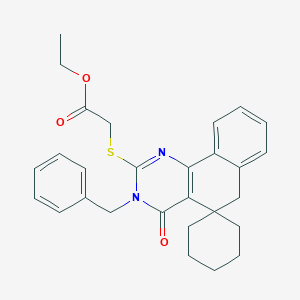
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
The mechanism of action of acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is not fully understood. However, studies have shown that the compound acts on various cellular pathways, including the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). The compound also appears to have anti-inflammatory properties and can reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as topoisomerase and acetylcholinesterase. The compound also appears to have antioxidant properties and can scavenge free radicals. Physiologically, the compound has been shown to reduce inflammation and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester in lab experiments is its versatility. The compound has been found to have a range of potential applications, making it a useful tool for researchers in various fields. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, and care must be taken to ensure that it is used safely in lab experiments.
Future Directions
There are many potential future directions for research on acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester. One area of interest is the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, research could focus on the development of safer and more effective methods for synthesizing and purifying the compound.
Synthesis Methods
The synthesis of acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester involves the reaction of various chemicals under controlled conditions. The exact method of synthesis may vary depending on the specific application of the compound. However, in general, the synthesis involves the reaction of a spirocyclic benzodiazepine with an alkylating agent such as ethyl iodide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Acetic acid, ((4,6-dihydro-4-oxo-3-(phenylmethyl)spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the prevention of cardiovascular diseases.
properties
CAS RN |
172984-47-3 |
|---|---|
Molecular Formula |
C28H30N2O3S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C28H30N2O3S/c1-2-33-23(31)19-34-27-29-25-22-14-8-7-13-21(22)17-28(15-9-4-10-16-28)24(25)26(32)30(27)18-20-11-5-3-6-12-20/h3,5-8,11-14H,2,4,9-10,15-19H2,1H3 |
InChI Key |
FCJSVIDDHBXSTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Other CAS RN |
172984-47-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



